Cas no 72078-41-2 (5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid)

5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid is a heterocyclic compound featuring a thiophene-substituted pyrrole core with a carboxylic acid functional group. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both thiophene and pyrrole moieties enhances its potential for π-conjugation, which is valuable in designing optoelectronic materials. The carboxylic acid group allows for further derivatization, enabling coupling reactions or salt formation. Its well-defined molecular architecture and reactivity profile make it a useful building block for researchers in medicinal chemistry and material science. High-purity grades ensure consistent performance in synthetic applications.
5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid structure
72078-41-2 structure
Product Name:5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid
CAS No:72078-41-2
MF:C9H7NO2S
MW:193.222380876541
MDL:MFCD06254422
CID:4716361
Update Time:2025-10-29

5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 5-thiophen-2-yl-1H-pyrrole-2-carboxylic Acid
    • 5-(THIOPHEN-2-YL)-1H-PYRROLE-2-CARBOXYLIC ACID
    • 1H-Pyrrole-2-carboxylic acid,5-(2-thienyl)-
    • 5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid
    • MDL: MFCD06254422
    • Inchi: 1S/C9H7NO2S/c11-9(12)7-4-3-6(10-7)8-2-1-5-13-8/h1-5,10H,(H,11,12)
    • InChI Key: NAQHUJAGQIUAAR-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1=CC=C(C(=O)O)N1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Topological Polar Surface Area: 81.3

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Additional information on 5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid

Introduction to 5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid (CAS No. 72078-41-2)

5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 72078-41-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound features a fused thiophene ring and a pyrrole moiety, connected by a carboxylic acid functional group at the 2-position of the pyrrole ring. Its unique structural framework makes it a valuable scaffold for the development of novel bioactive molecules, particularly in the context of medicinal chemistry and drug discovery.

The molecular structure of 5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid consists of a five-membered sulfur-containing thiophene ring adjacent to a six-membered nitrogen-containing pyrrole ring. The presence of the carboxylic acid group at the 2-position of the pyrrole ring introduces additional reactivity, enabling various chemical modifications that can be exploited for medicinal applications. This compound has garnered attention due to its potential pharmacological properties, which have been explored in several cutting-edge research studies.

In recent years, there has been growing interest in thiophene-pyrrole derivatives as they exhibit a broad spectrum of biological activities. The combination of the thiophene and pyrrole moieties provides a rich chemical space for designing molecules with enhanced binding affinity and selectivity towards biological targets. 5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid serves as an excellent precursor for synthesizing more complex derivatives that can modulate biological pathways relevant to various diseases.

One of the most compelling aspects of this compound is its utility in the synthesis of small-molecule inhibitors targeting enzymes involved in cancer metabolism. Recent studies have demonstrated that thiophene-pyrrole derivatives can disrupt key metabolic pathways such as glycolysis and glutaminolysis, which are often overactive in tumor cells. The carboxylic acid group in 5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid allows for further derivatization, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of their lead compounds.

Furthermore, this compound has shown promise in the development of antimicrobial agents. The structural features of 5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid contribute to its ability to interact with bacterial enzymes and cell wall components, leading to potent antibacterial effects. In light of the increasing prevalence of antibiotic-resistant strains, such derivatives offer a ray of hope for discovering novel therapeutic strategies.

The synthesis of 5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid typically involves multi-step organic transformations starting from commercially available precursors such as thiophene and pyrrole derivatives. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed processes, have been employed to construct the desired heterocyclic core with high efficiency and yield. These synthetic approaches are critical for ensuring that researchers have access to sufficient quantities of the compound for further biological evaluation.

From a computational chemistry perspective, 5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid has been subjected to extensive molecular modeling studies to elucidate its binding interactions with potential target proteins. These studies have provided valuable insights into how structural modifications can be made to optimize drug-like properties such as solubility, metabolic stability, and binding affinity. By leveraging computational tools, researchers can accelerate the design process and prioritize promising candidates for experimental validation.

The pharmacological profile of 5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid has been explored in several preclinical studies. These investigations have revealed that derivatives derived from this scaffold exhibit significant activity against enzymes such as kinases and cytochrome P450 enzymes, which are implicated in various diseases including cancer and inflammatory disorders. The carboxylic acid functionality plays a crucial role in modulating these interactions, making it a key feature for medicinal chemists to exploit.

In conclusion, 5-Thiophen-2-yl-1H-pyrrole-2-carboxylic Acid (CAS No. 72078-41-2) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features enable diverse chemical modifications, making it an ideal scaffold for developing novel bioactive molecules. The growing body of research highlighting its pharmacological properties underscores its importance as a building block for future therapeutics. As synthetic methodologies continue to advance, it is likely that we will see even more innovative applications emerge from this fascinating compound.

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